Ethyl 4,6-O-benzylidene-3-O-tert-butyldimethylsilyl-2-O-levulinoyl-beta-D-thioglucopyranoside
Overview
Description
Ethyl 4,6-O-benzylidene-3-O-tert-butyldimethylsilyl-2-O-levulinoyl-beta-D-thioglucopyranoside is a key biochemical compound with significant biomedical applications. It plays an intricate role in the synthesis of groundbreaking pharmaceuticals. The compound’s structure combines several functional groups, making it a versatile building block for drug development .
Synthesis Analysis
The synthesis of this compound involves several steps, including the protection of specific hydroxyl groups, benzylidene formation, and levulinoyl esterification. Detailed synthetic pathways and reaction conditions are documented in scientific literature. Researchers have optimized these methods to achieve high yields and purity .
Molecular Structure Analysis
The molecular formula of This compound is C26H40O7SSi , with a molecular weight of 524.74 g/mol . The compound’s structure includes a thioglucose core modified with tert-butyldimethylsilyl and levulinoyl groups. The benzylidene moiety contributes to its stability and reactivity .
Chemical Reactions Analysis
The compound can undergo various chemical reactions, including deprotection of silyl and levulinoyl groups, glycosylation, and coupling reactions. These transformations allow researchers to modify the compound for specific applications. Literature provides detailed protocols for these reactions .
Mechanism of Action
The precise mechanism of action for Ethyl 4,6-O-benzylidene-3-O-tert-butyldimethylsilyl-2-O-levulinoyl-beta-D-thioglucopyranoside depends on its specific use. It may act as a glycosyl donor, participate in enzymatic processes, or serve as a substrate for further modifications. Further studies are needed to elucidate its exact mechanisms in different contexts .
Safety and Hazards
As with any chemical compound, safety precautions are essential. Researchers handling Ethyl 4,6-O-benzylidene-3-O-tert-butyldimethylsilyl-2-O-levulinoyl-beta-D-thioglucopyranoside should follow standard laboratory practices, wear appropriate protective gear, and work in a well-ventilated area. Consult Material Safety Data Sheets (MSDS) for specific hazard information .
Properties
IUPAC Name |
[(4aR,6S,7R,8S,8aR)-8-[tert-butyl(dimethyl)silyl]oxy-6-ethylsulfanyl-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl] 4-oxopentanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H40O7SSi/c1-8-34-25-23(31-20(28)15-14-17(2)27)22(33-35(6,7)26(3,4)5)21-19(30-25)16-29-24(32-21)18-12-10-9-11-13-18/h9-13,19,21-25H,8,14-16H2,1-7H3/t19-,21-,22+,23-,24?,25+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVXCQIGISGANFA-ISQYFREASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)O[Si](C)(C)C(C)(C)C)OC(=O)CCC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCS[C@H]1[C@@H]([C@H]([C@H]2[C@H](O1)COC(O2)C3=CC=CC=C3)O[Si](C)(C)C(C)(C)C)OC(=O)CCC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H40O7SSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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